4-Hydroxy-2,5,6-trichloroisophthalonitrile

Catalog No.
S576307
CAS No.
28343-61-5
M.F
C8HCl3N2O
M. Wt
247.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2,5,6-trichloroisophthalonitrile

CAS Number

28343-61-5

Product Name

4-Hydroxy-2,5,6-trichloroisophthalonitrile

IUPAC Name

2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile

Molecular Formula

C8HCl3N2O

Molecular Weight

247.5 g/mol

InChI

InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H

InChI Key

MDQKYGOECVSPIW-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O

Synonyms

2,4,5-Trichloro-6-hydroxy-1,3-benzenedicarbonitrile; 2,4,5-Trichloro-6-hydroxy-isophthalonitrile; 1,3-Dicyano-4-hydroxy-2,5,6-trichlorobenzene; 2,4,5-Trichloro-6-hydroxy-1,3-benzenedicarbonitrile; 2,5,6-Trichloro-4-hydroxy-1,3-benzenedicarbonitrile

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O

Environmental Fate and Transformation

  • Researchers study 4-hydroxychlorothalonil as a way to understand the environmental breakdown of chlorothalonil. This helps assess the persistence of the fungicide in the environment ().

Microbial Degradation

  • Some scientific studies focus on the role of microbes in breaking down 4-hydroxychlorothalonil. This can help develop strategies for bioremediation of environments contaminated with chlorothalonil ().

4-Hydroxy-2,5,6-trichloroisophthalonitrile is a chlorinated aromatic compound that belongs to the class of trichlorophenols. It is characterized by its molecular formula C8HCl3N2OC_8HCl_3N_2O and is an isophthalonitrile derivative with chloro substituents at positions 2, 4, and 5, and a hydroxy group at position 6. This compound is primarily recognized as a significant degradation product of the widely used fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) and is formed through microbial and photolytic degradation processes in the environment .

Under ultraviolet light, which may affect its stability and transformation in environmental settings .
  • Reactivity with Glutathione: It has been reported that this compound can react with glutathione, forming a glutathione adduct alongside the elimination of hydrochloric acid. This reaction indicates potential pathways for detoxification in biological systems.
  • 4-Hydroxy-2,5,6-trichloroisophthalonitrile exhibits notable biological activity. Research indicates that it is more polar and potentially more toxic than its parent compound chlorothalonil. Its persistence in the environment raises concerns regarding its ecological impact, particularly on aquatic organisms. Furthermore, it has been detected in leachates from golf courses, suggesting its mobility and potential for contamination of water sources .

    The synthesis of 4-hydroxy-2,5,6-trichloroisophthalonitrile primarily occurs through:

    • Microbial Degradation: The compound is formed as a major degradation product of chlorothalonil via microbial action. Specific microorganisms are involved in this biotransformation process .
    • Photolytic Degradation: Exposure to sunlight can lead to the breakdown of chlorothalonil into this compound through photolytic reactions .

    This compound's primary application relates to its role as a degradation product of chlorothalonil. While it does not have widespread direct applications like its parent compound (which is used as a fungicide), its presence in environmental studies helps assess the ecological risks associated with pesticide use. Understanding its behavior in soil and water systems is crucial for environmental monitoring and regulatory assessments .

    Interaction studies involving 4-hydroxy-2,5,6-trichloroisophthalonitrile focus on its biochemical pathways and environmental interactions:

    • Microbial Interactions: Research has identified specific microorganisms capable of degrading this compound further into less harmful metabolites.
    • Toxicological Studies: Investigations into its toxicity reveal that it may pose risks to aquatic life due to its persistence and mobility compared to chlorothalonil .

    Several compounds share structural or functional similarities with 4-hydroxy-2,5,6-trichloroisophthalonitrile. Here are some notable examples:

    Compound NameMolecular FormulaKey Features
    ChlorothalonilC8HCl4N2Parent compound; widely used fungicide
    4-Hydroxy-isophthalonitrileC8HClN2OProduct of further degradation; less toxic
    2,4-DichlorophenolC12H10Cl2OChlorinated phenolic compound; used as disinfectant
    Trichloroisocyanuric acidC3Cl3N3O3Biocide; used for water treatment

    Uniqueness: 4-Hydroxy-2,5,6-trichloroisophthalonitrile stands out due to its specific chlorination pattern and hydroxy substitution which contribute to its unique biological activity and environmental persistence compared to similar compounds. Its formation as a degradation product highlights concerns regarding pesticide metabolism in ecosystems.

    XLogP3

    2.5

    UNII

    IQJ3P52AEE

    MeSH Pharmacological Classification

    Fungicides, Industrial

    Other CAS

    28343-61-5

    Wikipedia

    4-hydroxy-2,5,6-trichloroisophthalonitrile

    Use Classification

    Transformation products
    Environmental transformation -> Pesticide transformation products (metabolite, successor)

    Dates

    Last modified: 08-15-2023

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